molecular formula C18H16Cl2N4O B11994898 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide

Cat. No.: B11994898
M. Wt: 375.2 g/mol
InChI Key: VPSHYCJQLDUHLT-LSFURLLWSA-N
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Description

3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of benzimidazole derivatives with hydrazides under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. Researchers investigate its potential to inhibit the growth of pathogens and its mechanism of action at the molecular level.

Medicine

In medicine, benzimidazole derivatives are often explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-parasitic properties. The specific compound may be evaluated for its efficacy in treating various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    2-Methylbenzimidazole: A derivative with modified chemical properties.

    Hydrazide Derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C18H16Cl2N4O/c1-12(10-24-11-21-16-4-2-3-5-17(16)24)18(25)23-22-9-13-6-7-14(19)8-15(13)20/h2-9,11-12H,10H2,1H3,(H,23,25)/b22-9+

InChI Key

VPSHYCJQLDUHLT-LSFURLLWSA-N

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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